

## PI-828: A Technical Overview of its Potency Against p110 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PI-828   |           |
| Cat. No.:            | B1677774 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of **PI-828**, a dual phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2) inhibitor, against the Class I p110 isoforms. This document outlines the compound's IC50 values, a detailed, generalized experimental protocol for their determination, and a visualization of the relevant signaling pathway and experimental workflow.

## Data Presentation: PI-828 IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for **PI-828** against the four Class I PI3K catalytic subunits:  $p110\alpha$ ,  $p110\beta$ ,  $p110\gamma$ , and  $p110\delta$ .

| p110 Isoform | IC50 (µM) |
|--------------|-----------|
| p110α        | 0.183     |
| p110β        | 0.098     |
| p110δ        | 0.227     |
| p110y        | 1.967     |



Data sourced from publicly available information from Tocris Bioscience and R&D Systems.[1] [2]

# Experimental Protocols: Determination of p110 IC50 Values

While the specific protocol used for generating the above IC50 values for **PI-828** is not publicly detailed, a generalized in vitro lipid kinase assay protocol is described below. This method is standard for determining the potency of small molecule inhibitors against PI3K isoforms.

Objective: To determine the concentration of **PI-828** required to inhibit 50% of the kinase activity of each p110 isoform.

#### Materials:

- Recombinant human p110/p85 heterodimer isoforms (p110 $\alpha$ /p85 $\alpha$ , p110 $\beta$ /p85 $\beta$ , p110 $\gamma$ /p101, p110 $\delta$ /p85 $\alpha$ )
- PI-828 compound
- Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
- [y-32P]ATP (radiolabeled ATP)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Lipid vesicles containing PIP2
- 96-well reaction plates
- Phosphocellulose or nitrocellulose membrane
- Wash buffers (e.g., 75 mM phosphoric acid)
- Scintillation counter or phosphorimager

#### Procedure:



- Compound Preparation: Prepare a serial dilution of **PI-828** in DMSO, typically starting from a high concentration (e.g., 100 μM) down to a low concentration (e.g., 1 nM).
- Kinase Reaction Setup:
  - In a 96-well plate, add the kinase reaction buffer.
  - Add the diluted PI-828 or DMSO (as a vehicle control) to the respective wells.
  - Add the recombinant p110 isoform to each well.
  - Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiation of Kinase Reaction:
  - To start the reaction, add a mixture of lipid vesicles containing PIP2 and [y-32P]ATP to each well.
  - Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the PIP2 substrate.
- · Termination of Reaction and Detection:
  - Stop the reaction by adding a solution like 1N HCl.
  - Spot a portion of the reaction mixture from each well onto a phosphocellulose or nitrocellulose membrane.
  - Wash the membrane extensively with a wash buffer to remove unincorporated [y-32P]ATP.
  - Allow the membrane to dry.
- Data Acquisition and Analysis:
  - Quantify the amount of radiolabeled PIP3 product on the membrane using a scintillation counter or a phosphorimager.



- The kinase activity is proportional to the amount of radioactivity detected.
- Plot the percentage of kinase inhibition against the logarithm of the **PI-828** concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

# Mandatory Visualization PI3K/Akt Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway. Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, the p110 catalytic subunit phosphorylates PIP2 to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.





Click to download full resolution via product page



Caption: The PI3K/Akt signaling cascade and the inhibitory action of **PI-828** on the p110 catalytic subunit.

## **Experimental Workflow for IC50 Determination**

The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 value of an inhibitor.





Click to download full resolution via product page

Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor in vitro.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. reactionbiology.com [reactionbiology.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PI-828: A Technical Overview of its Potency Against p110 Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677774#pi-828-ic50-values-for-p110-isoforms]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





